![molecular formula C22H21N3O2S B2628868 N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1019153-36-6](/img/structure/B2628868.png)
N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It may include the types of bonds, functional groups, and stereochemistry.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It may include its reactivity, stability, and the types of reactions it can participate in.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It may include its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Molecular Conformation and Crystal Structures
Crystal Structures of Sulfanylacetamide Derivatives The crystal structures of various sulfanylacetamide derivatives, including compounds structurally similar to N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide, reveal significant insights into their molecular conformations. The studies demonstrate the folded conformation of the molecules, with varying degrees of inclination between the pyrimidine and benzene rings, indicating the potential impact of molecular geometry on their chemical properties and interactions (Subasri et al., 2017). Similar findings are corroborated by another study which further elucidates the role of intramolecular N-H…N hydrogen bonds in stabilizing these conformations (Subasri et al., 2016).
Vibrational Spectroscopy and Quantum Computational Analysis
Vibrational Spectroscopic Signatures and Molecular Dynamics A comprehensive study on the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide, a compound with a similar structure to the one , provides detailed insights into its molecular dynamics. The research utilized Raman and Fourier transform infrared spectroscopy, augmented by ab initio calculations, to discern the vibrational characteristics of the molecule. The study also delved into the effects of rehybridization and hyperconjugation on the molecule's properties, providing an in-depth understanding of its stereo-electronic interactions and intramolecular contacts (Jenepha Mary et al., 2022).
Quantum Chemical Insights
Molecular Structure and NBO Analysis A quantum chemical investigation offers profound insights into the molecular structure and electronic interactions of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, closely related to the compound in focus. The study highlights the molecule's optimized geometry, intramolecular interactions, and the significant role of hydrogen bonds in its structure. The insights into drug likeness, pharmacokinetic properties, and the molecule's interaction with SARS-CoV-2 protein provide valuable data for understanding the compound's potential applications in medicinal chemistry (Mary et al., 2020).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This involves understanding the potential applications of the compound and areas of future research.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-4-5-18(12-15(14)2)20-10-11-23-22(25-20)28-13-21(27)24-19-8-6-17(7-9-19)16(3)26/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCIVXLDOYHSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

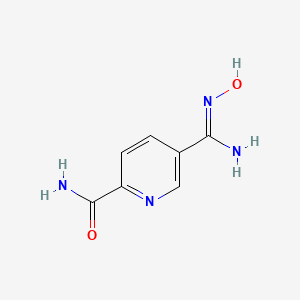
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

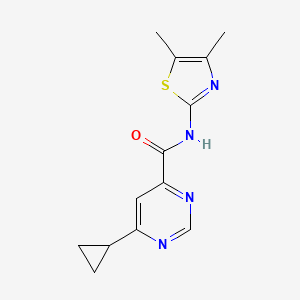
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)
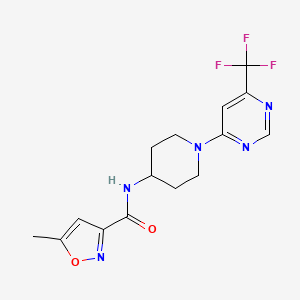
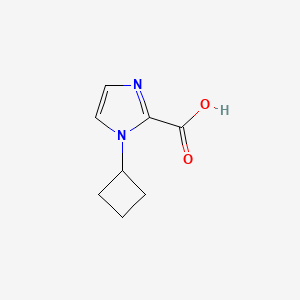
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)
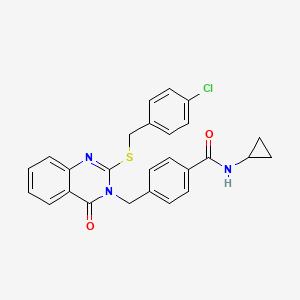
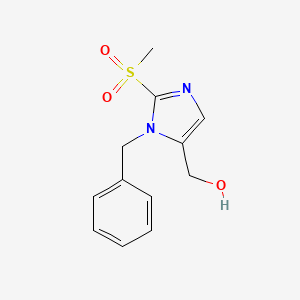
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)